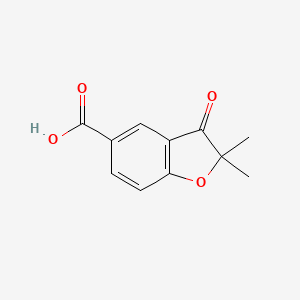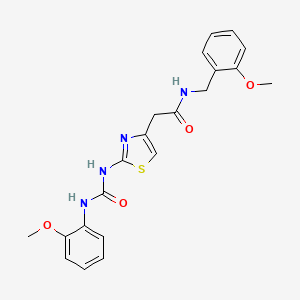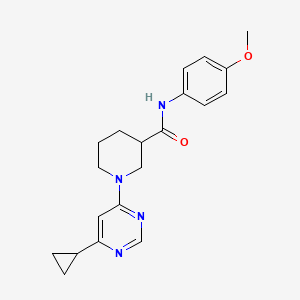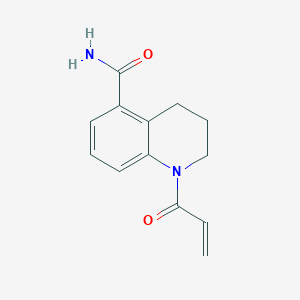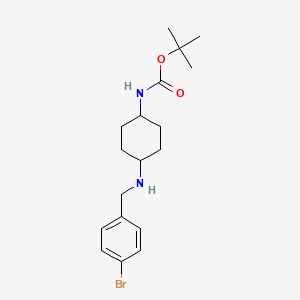
tert-Butyl (1R*,4R*)-4-(4-bromobenzylamino)cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a tert-butyl group, which is a simple hydrocarbon moiety used in chemical transformations . It also contains a carbamate group, which is used in the synthesis of various compounds .
Synthesis Analysis
The tert-butyl group is known for its unique reactivity pattern and is used in various chemical transformations . The carbamate group is used in palladium-catalyzed synthesis of N-Boc-protected anilines .Molecular Structure Analysis
The tert-butyl group is a crowded group that elicits a unique reactivity pattern . The carbamate group has the molecular formula C5H11NO2 .Chemical Reactions Analysis
The tert-butyl group is used in various chemical transformations . The carbamate group is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis
The carbamate group is soluble in methylene chloride, chloroform, and alcohols. It is slightly soluble in petroleum ether and water .Scientific Research Applications
Molecular Motions in Crystalline Solids
Research by Riddell and Rogerson (1996) investigated a series of compounds including tert-butyl variants, focusing on the dynamic NMR studies on solids to understand intramolecular motions. This study reveals a wide range of molecular motions, suggesting that common beliefs about the rigidity of molecules in crystalline solids may need revision (Riddell & Rogerson, 1996).
Extraction of Rubidium
Wang, Che, and Qin (2015) explored the use of tert-butyl compounds in the efficient and selective extraction of rubidium from brine sources containing lithium, highlighting the compound's potential in resource extraction technologies (Wang, Che, & Qin, 2015).
Stereoselective Synthesis of Factor Xa Inhibitors
Wang, Ma, Reddy, and Hu (2017) provided an efficient stereoselective route for the preparation of stereoisomers of tert-butyl cyclohexyl carbamate, indicating its importance in the synthesis of Factor Xa inhibitors, a class of medications targeting blood clot formation (Wang, Ma, Reddy, & Hu, 2017).
Building Blocks in Organic Synthesis
Guinchard, Vallée, and Denis (2005) discussed the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) nitrone equivalents, showing their utility as building blocks in organic synthesis for generating N-(Boc) hydroxylamines (Guinchard, Vallée, & Denis, 2005).
Polymer Degradation
Dewit and Gillies (2009) developed polymers that depolymerize through a cascade of intramolecular reactions, utilizing tert-butylcarbamate (Boc) groups as a cleavable end-cap. This research opens new avenues for creating materials with controlled degradation properties, relevant for medical devices and drug delivery vehicles (Dewit & Gillies, 2009).
CCR2 Antagonists
Campbell, Hassler, Ko, Voss, Guaciaro, Carter, and Cherney (2009) described an enantioselective synthesis process for creating benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate essential for the production of CCR2 antagonists used in treating inflammatory diseases (Campbell et al., 2009).
properties
IUPAC Name |
tert-butyl N-[4-[(4-bromophenyl)methylamino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-16-10-8-15(9-11-16)20-12-13-4-6-14(19)7-5-13/h4-7,15-16,20H,8-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNQEZBYVGBLEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001118949 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[[(4-bromophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001118949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1R*,4R*)-4-(4-bromobenzylamino)cyclohexylcarbamate | |
CAS RN |
1286273-59-3 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[[(4-bromophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001118949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

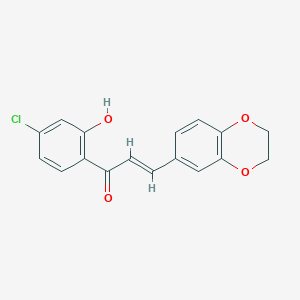
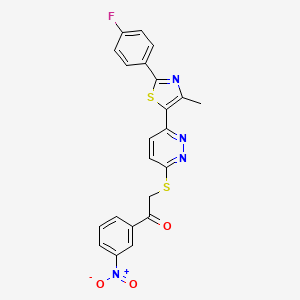
![N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2967958.png)
![2-{(E)-[(3-bromobenzyl)imino]methyl}-4-chlorophenol](/img/structure/B2967959.png)
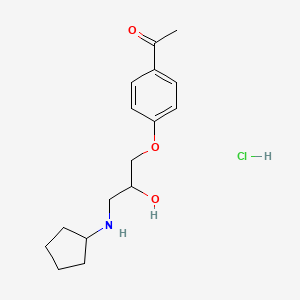
![4-Chlorophenyl 6-{[(4-methoxyphenyl)sulfonyl]amino}-3-methylbenzo[d]furan-2-yl ketone](/img/structure/B2967963.png)
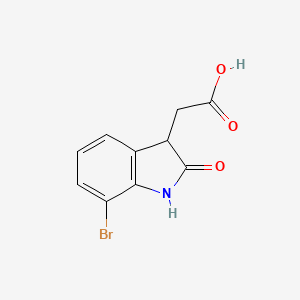
![4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2967966.png)
![Ethyl 3-[[cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2967968.png)
